2-[(4-Carboxyhexanoyl)amino]benzoic acid
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Overview
Description
2-[(4-Carboxyhexanoyl)amino]benzoic acid is an organic compound that features both carboxyl and amino functional groups
Preparation Methods
The synthesis of 2-[(4-Carboxyhexanoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-carboxyhexanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide (DMF) to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
2-[(4-Carboxyhexanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxyl groups to alcohols.
Scientific Research Applications
2-[(4-Carboxyhexanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its functional groups.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Carboxyhexanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The carboxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate biological pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
2-[(4-Carboxyhexanoyl)amino]benzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic acid: Known for its role in the synthesis of folate in bacteria.
Para-aminobenzoic acid (PABA): Used in sunscreen formulations and as a precursor in the synthesis of various pharmaceuticals.
Benzoic acid derivatives: These compounds share similar functional groups and can undergo similar chemical reactions
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-carboxyhexanoylamino)benzoic acid |
InChI |
InChI=1S/C14H17NO5/c1-2-9(13(17)18)7-8-12(16)15-11-6-4-3-5-10(11)14(19)20/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
ILSAJUYHQUYCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)NC1=CC=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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